

Spectroscopic Profile of 3-Aminopyrazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Aminopyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-aminopyrazole** (CAS: 1820-80-0), a pivotal heterocyclic amine building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR data for **3-aminopyrazole** provide key insights into its molecular framework.

^1H NMR Data

The ^1H NMR spectrum of **3-aminopyrazole** exhibits distinct signals corresponding to the protons of the pyrazole ring and the amino group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ^1H NMR Spectroscopic Data for **3-Aminopyrazole**.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Solvent
H4	5.45	Doublet	DMSO-d ₆
H5	7.29	Doublet	DMSO-d ₆
NH ₂	4.70	Singlet (broad)	DMSO-d ₆
NH	~11.5 (broad)	Singlet (broad)	DMSO-d ₆

Data sourced from ChemicalBook.[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within the **3-aminopyrazole** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3-Aminopyrazole**.

Carbon	Chemical Shift (δ , ppm)	Solvent
C3	156.4	DMSO-d ₆
C4	91.5	DMSO-d ₆
C5	132.8	DMSO-d ₆

Note: Specific peak assignments can vary slightly based on the reference and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **3-aminopyrazole** shows characteristic absorption bands for N-H and C-N bonds.

Table 3: Key IR Absorption Bands for **3-Aminopyrazole**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3400-3250	N-H stretch (amine)	Strong, broad
3100-3000	C-H stretch (aromatic)	Medium
1650-1580	N-H bend (amine)	Medium
1600-1450	C=C and C=N stretch (ring)	Medium-Strong
1335-1250	C-N stretch (aromatic amine)	Medium

Characteristic ranges for amine functional groups are well-documented.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of small organic molecules like **3-aminopyrazole**.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data for **3-Aminopyrazole**.

Parameter	Value
Molecular Formula	C ₃ H ₅ N ₃
Molecular Weight	83.09 g/mol
m/z of Molecular Ion [M] ⁺	83

The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation of pyrazole rings involves the loss of HCN or N₂.[\[6\]](#) For **3-aminopyrazole**, the molecular ion is typically the base peak.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **3-aminopyrazole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

4.1.2. ^1H NMR Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) with a Fourier transform.
- Phase the spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak of DMSO- d_6 at 2.50 ppm.
- Integrate the signals to determine the relative proton ratios.

4.1.3. ^{13}C NMR Data Acquisition:

- Use the same sample prepared for ^1H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).^[7]
- Set an appropriate number of scans to achieve a good signal-to-noise ratio, which will be significantly higher than for ^1H NMR due to the low natural abundance of ^{13}C .

- Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.
- Process the FID as described for ^1H NMR.
- Reference the spectrum to the solvent peak of DMSO- d_6 at 39.52 ppm.

FTIR Spectroscopy Protocol (ATR Method)

4.2.1. Instrument Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
- Record a background spectrum to account for atmospheric and instrument-related absorptions.

4.2.2. Sample Analysis:

- Place a small amount of solid **3-aminopyrazole** onto the ATR crystal, ensuring complete coverage.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization)

4.3.1. Sample Introduction:

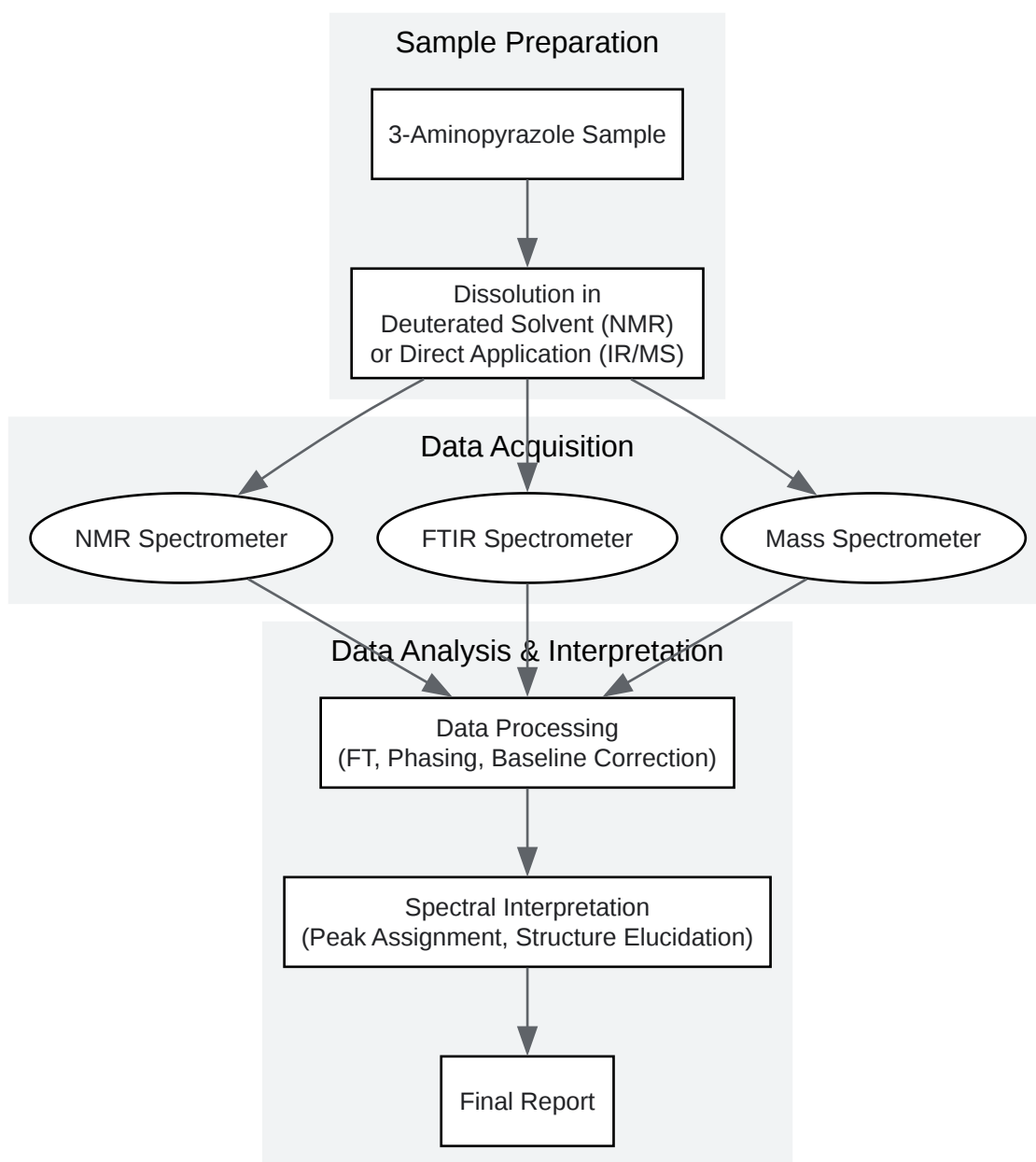
- Introduce a small amount of **3-aminopyrazole** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- For a direct insertion probe, the sample is volatilized by heating in the ion source.

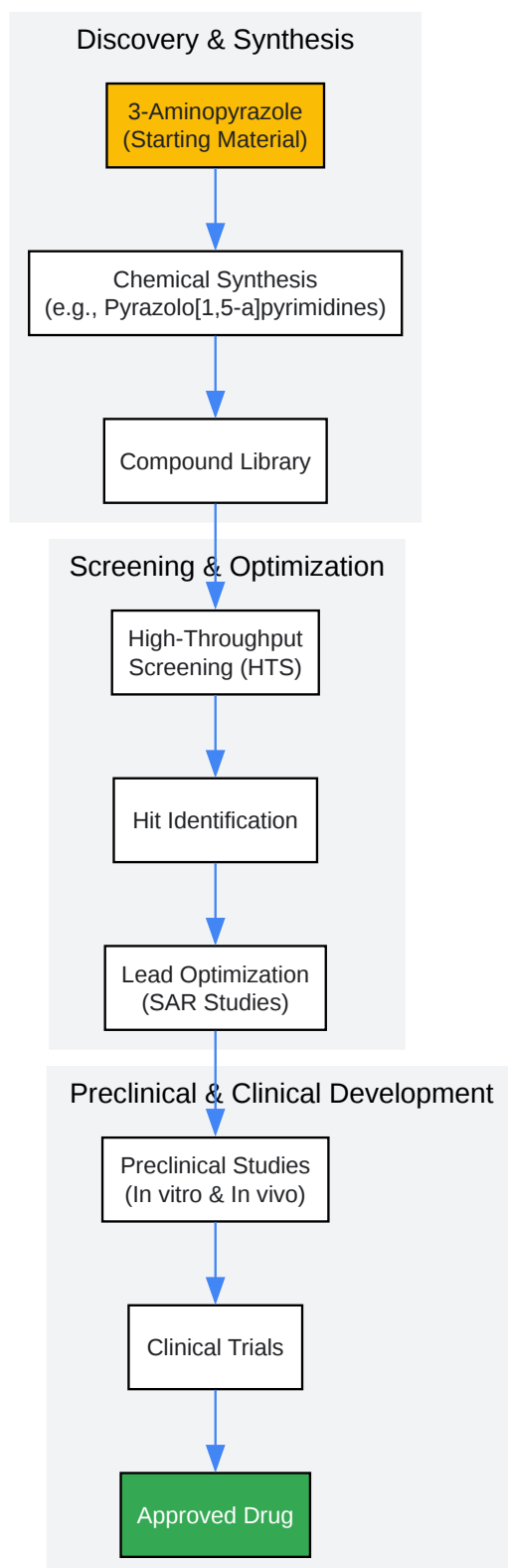
4.3.2. Ionization and Analysis:

- Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.^{[4][5]}
- Accelerate the resulting ions into the mass analyzer.
- Separate the ions based on their mass-to-charge (m/z) ratio.
- Detect the ions to generate the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the role of **3-aminopyrazole** in a drug discovery context.





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